1-Chloro-6-methoxyphthalazine
Overview
Description
1-Chloro-6-methoxyphthalazine is a chemical compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
The synthesis of 1-Chloro-6-methoxyphthalazine typically involves the chlorination and methoxylation of phthalazine derivatives. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-6-methoxyphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-methoxyphthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methoxyphthalazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
1-Chloro-6-methoxyphthalazine can be compared to other phthalazine derivatives, such as:
Phthalazine: The parent compound, which lacks the chlorine and methoxy groups.
1-Chloro-6-hydroxyphthalazine: Similar but with a hydroxyl group instead of a methoxy group.
6-Methoxyphthalazine: Lacks the chlorine atom.
The presence of both chlorine and methoxy groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-chloro-6-methoxyphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-12-9(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFKOPXFBGNEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=NC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593314 | |
Record name | 1-Chloro-6-methoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256443-70-6 | |
Record name | 1-Chloro-6-methoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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